(2E)-3-(4-bromophenyl)-N-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
(2E)-3-(4-bromophenyl)-N-(naphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromophenyl group and a naphthyl group, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-N-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and naphthylamine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with naphthylamine in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-bromophenyl)-N-(naphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Biological Probes: The compound can be used as a probe to study enzyme activities.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Industry
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-N-(naphthalen-1-yl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(naphthalen-1-yl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(naphthalen-1-yl)prop-2-enamide
Uniqueness
The presence of the bromine atom in (2E)-3-(4-bromophenyl)-N-(naphthalen-1-yl)prop-2-enamide can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
Molecular Formula |
C19H14BrNO |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H14BrNO/c20-16-11-8-14(9-12-16)10-13-19(22)21-18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,(H,21,22)/b13-10+ |
InChI Key |
FTUFJCJPQZVRTA-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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